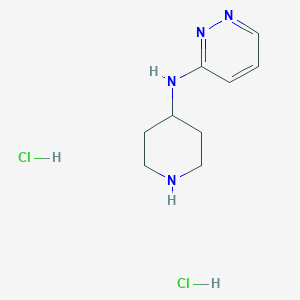

N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C9H16Cl2N4 |

|---|---|

Molekulargewicht |

251.15 g/mol |

IUPAC-Name |

N-piperidin-4-ylpyridazin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H14N4.2ClH/c1-2-9(13-11-5-1)12-8-3-6-10-7-4-8;;/h1-2,5,8,10H,3-4,6-7H2,(H,12,13);2*1H |

InChI-Schlüssel |

FDSYQAPDLGRFQU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1NC2=NN=CC=C2.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride typically involves the reaction of pyridazine derivatives with piperidine under specific conditions. One common method involves the aza-Diels-Alder reaction, where 1,2,3-triazines react with 1-propynylamines to form 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and can be carried out under neutral conditions, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride may involve similar synthetic routes but on a larger scale. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, can enhance the efficiency of the hydrogenation process . These catalysts help in achieving higher yields and purity, which are essential for industrial applications.

Analyse Chemischer Reaktionen

Reaktionstypen

N-(Piperidin-4-yl)pyridazin-3-amin-dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen sind üblich, bei denen die Aminogruppe durch andere funktionelle Gruppen substituiert werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in saurer Umgebung.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Alkylhalogenide in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung der entsprechenden N-Oxid-Derivate.

Reduktion: Bildung reduzierter Amin-Derivate.

Substitution: Bildung substituierter Pyridazin-3-amin-Derivate.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Antitumor Activity :

- Research indicates that N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride has shown potential as an antitumor agent. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells by inducing apoptosis through modulation of specific cellular pathways.

- Case Study : A study evaluated the compound's efficacy against various cancer cell lines, revealing significant cytotoxic effects with IC50 values in the low micromolar range.

-

Neuropharmacological Effects :

- The compound has been investigated for its effects on neurotransmitter systems, particularly its role as a monoamine oxidase (MAO) inhibitor. Such inhibition is relevant for treating neurodegenerative disorders like Alzheimer's disease .

- Case Study : In a related study, derivatives of similar compounds exhibited potent MAO-B inhibition with selectivity over MAO-A, suggesting therapeutic applications in managing neurodegenerative diseases.

-

Antimicrobial Properties :

- N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride has been evaluated for its antimicrobial activity against various bacterial strains. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

- Case Study : A screening of synthesized derivatives showed that several compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Synthesis and Derivatives

The synthesis of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride typically involves multi-step reactions that allow for the generation of various derivatives with potentially enhanced biological activities. The ability to modify the structure provides avenues for developing compounds with improved pharmacological profiles.

Wirkmechanismus

The mechanism of action of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Key Structural Features and Variations

The compound is compared to analogs with modifications in:

Heterocyclic Core (pyridazine vs. pyrimidine, pyridine).

Substituent Position (piperidin-3-yl vs. piperidin-4-yl).

Functional Groups (chloro, trifluoromethyl, diamine).

Salt Form (dihydrochloride vs. hydrochloride).

Comparative Data Table

*Molecular weight calculated from formula.

Detailed Analysis of Structural and Functional Differences

Heterocyclic Core Modifications

- Pyridazine vs. Pyrimidine/Pyridine: The pyridazine core (two adjacent nitrogen atoms) in the target compound offers distinct electronic properties compared to pyrimidine (1,3-diazine) or pyridine (single nitrogen). Pyridine analogs (e.g., 3-Chloro-N-(piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine hydrochloride) introduce halogen and trifluoromethyl groups, enhancing lipophilicity and metabolic stability .

Substituent Position and Salt Form

- Piperidin-4-yl vs. Piperidin-3-yl :

- Dihydrochloride Salts :

Functional Group Additions

Biologische Aktivität

N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride is a synthetic compound with a unique molecular structure that includes a piperidine ring and a pyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections explore its synthesis, biological interactions, and therapeutic potentials based on recent research findings.

1. Chemical Structure and Synthesis

The molecular formula of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride is with a molecular weight of approximately 253.15 g/mol. The synthesis typically involves multi-step reactions that allow for the precise construction of the compound while optimizing yield and purity. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological applications.

2.1 Pharmacological Potential

Research indicates that N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride exhibits notable biological activity through its interaction with various biological targets, including enzymes and receptors. It has been investigated for its potential role as a pharmacological agent, particularly in modulating cellular pathways that could lead to therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Interaction | Modulates activity of specific enzymes involved in cellular signaling pathways |

| Receptor Binding | Exhibits binding affinity towards various receptors, potentially influencing cellular responses |

| Antitumor Activity | Shows promise in inhibiting growth in tumor cell lines |

The mechanism of action involves binding to specific targets within the cell, leading to alterations in signaling pathways. For instance, studies have demonstrated that compounds with similar structures can inhibit protein kinases, which play crucial roles in cell proliferation and survival . Understanding these interactions is vital for predicting the biological effects and optimizing the pharmacological properties of N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride.

3. Case Studies

Several case studies have highlighted the compound's efficacy:

3.1 In Vitro Studies

In vitro assays have shown that N-(piperidin-4-yl)pyridazin-3-amine dihydrochloride can effectively inhibit the proliferation of various cancer cell lines. For example, one study reported significant cytotoxic effects against ovarian cancer cells while demonstrating limited toxicity toward non-cancerous cells, suggesting a favorable therapeutic index .

3.2 In Vivo Studies

In vivo studies using animal models have further validated these findings. The compound has been tested for its ability to reduce tumor size in xenograft models, indicating its potential as an effective treatment option . These studies are crucial for assessing the pharmacokinetics and safety profile before advancing to clinical trials.

4. Future Directions

The ongoing research aims to refine the compound's structure to enhance its biological activity and selectivity towards specific targets. Modifications to the piperidine and pyridazine rings may lead to derivatives with improved efficacy and reduced side effects. Additionally, exploring its potential applications in treating other diseases beyond cancer could expand its therapeutic utility.

Q & A

Q. Key Considerations :

- Use anhydrous solvents (e.g., dichloromethane) to minimize side reactions.

- Purify intermediates via column chromatography or recrystallization to ensure high purity before salt formation .

How can researchers optimize reaction conditions to improve the yield of this compound?

Advanced Research Question

Yield optimization requires systematic parameter adjustments:

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni-based) for coupling efficiency .

- Temperature Control : Higher temperatures (80–120°C) may accelerate reactions but risk decomposition.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Stoichiometry : Maintain a 1:1.2 molar ratio of pyridazine to piperidine derivatives to reduce byproducts .

Q. Data-Driven Approach :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | Pd/C (5% loading) | +25% efficiency |

| Temperature | 90°C | Minimizes side reactions |

| Reaction Time | 12–16 hours | >85% conversion |

What analytical techniques are critical for confirming structural integrity?

Basic Research Question

- X-ray Crystallography : Resolve crystal structure using SHELX software for refinement .

- NMR Spectroscopy : Focus on characteristic peaks:

- HPLC-MS : Verify purity (>98%) and molecular ion peaks (e.g., m/z 251.16 for free base) .

Protocol : Crystallize the compound in ethanol/water (7:3) for XRD analysis .

How should researchers address discrepancies in reported solubility or stability data?

Advanced Research Question

Discrepancies arise from variations in experimental conditions. Mitigation strategies include:

- Standardized Protocols : Use USP-grade solvents and controlled humidity during stability testing .

- Reproducibility Checks : Compare data across multiple batches and labs.

- Advanced Characterization : Employ dynamic vapor sorption (DVS) to study hygroscopicity .

Example : reports "solubility not available" for a related compound, highlighting the need for empirical validation.

What safety protocols are essential when handling this compound?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .

Storage : Keep in airtight containers at 2–8°C to prevent degradation .

What advanced computational methods predict biological interactions of this compound?

Advanced Research Question

- Molecular Docking : Use InChIKey (e.g., CVQNXCBXFOIHLH-DAIKJZOUSA-N ) to model binding with target proteins.

- MD Simulations : Simulate ligand-receptor dynamics in GROMACS or AMBER.

- QSAR Models : Corrogate structural features (e.g., piperidine ring basicity) with activity data from analogs .

How does the dihydrochloride salt form influence reactivity in downstream applications?

Advanced Research Question

- Solubility Enhancement : Improves aqueous solubility for in vitro assays .

- Stability Trade-offs : Hydrochloride salts may hydrolyze under alkaline conditions; monitor pH during formulation .

Case Study : Piperidine derivatives as dihydrochlorides show enhanced bioavailability in pharmacokinetic studies .

What strategies mitigate byproduct formation during synthesis?

Advanced Research Question

- Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted pyridazine).

- Process Optimization :

Example : reports using sodium borohydride to minimize oxidation byproducts in similar syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.